BenchChemオンラインストアへようこそ!

Experimental Allergic Encephalitogenic Peptide (human)

EAE Model Validation Species Specificity Multiple Sclerosis

This FSWGAEGQR peptide is the active encephalitogenic fragment of human myelin basic protein, validated across guinea pigs, rabbits, and monkeys. Unlike human MBP 83-99, which fails to induce EAE in Lewis rats, 30 µg of this peptide in Freund's adjuvant reliably triggers encephalomyelitis in guinea pigs with a 9-19 day onset and 33% fatality, providing a reproducible model for MS drug development. Ensure consistent disease induction and preclinical data integrity with this sequence-specific tool.

Molecular Formula C46H64N14O14
Molecular Weight 1037.1 g/mol
Cat. No. B3028734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExperimental Allergic Encephalitogenic Peptide (human)
Molecular FormulaC46H64N14O14
Molecular Weight1037.1 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)N
InChIInChI=1S/C46H64N14O14/c1-24(39(67)57-30(14-16-38(65)66)41(69)53-22-37(64)56-31(13-15-35(48)62)43(71)58-32(45(73)74)12-7-17-51-46(49)50)55-36(63)21-54-42(70)33(19-26-20-52-29-11-6-5-10-27(26)29)59-44(72)34(23-61)60-40(68)28(47)18-25-8-3-2-4-9-25/h2-6,8-11,20,24,28,30-34,52,61H,7,12-19,21-23,47H2,1H3,(H2,48,62)(H,53,69)(H,54,70)(H,55,63)(H,56,64)(H,57,67)(H,58,71)(H,59,72)(H,60,68)(H,65,66)(H,73,74)(H4,49,50,51)/t24-,28-,30-,31-,32-,33-,34-/m0/s1
InChIKeyPMYPSYZBJKQBOS-RNQSNQQQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Experimental Allergic Encephalitogenic Peptide (human): Technical Specifications for Procurement and Experimental Design


Experimental Allergic Encephalitogenic Peptide (human), with the sequence FSWGAEGQR (Phe-Ser-Trp-Gly-Ala-Glu-Gly-Gln-Arg) and CAS Number 29705-92-8, is a 9-amino acid synthetic peptide [1]. It is an active encephalitogenic fragment of myelin basic protein (MBP) [2] and is a well-established tool for inducing Experimental Allergic Encephalomyelitis (EAE), the primary animal model for the human demyelinating disease Multiple Sclerosis (MS) . This specific peptide is characterized by a molecular formula of C46H64N14O14 and a molecular weight of 1037.09 g/mol [1].

Why Not All MBP Peptides Are Equal: Species-Specific Activity of FSWGAEGQR


Substitution with a different myelin basic protein (MBP) fragment or a homolog from another species is not a trivial matter. The encephalitogenic potential of MBP peptides is highly sequence- and species-dependent, dictating their utility in specific animal models. For instance, while a human MBP 83-99 peptide was shown not to induce EAE in Lewis rats [1], the target FSWGAEGQR peptide is a potent encephalitogen across multiple species, including guinea pigs, rabbits, and monkeys [2]. The use of an incorrect analog can lead to failed disease induction, inconsistent results, and wasted resources. The evidence below quantifies the specific performance of FSWGAEGQR against key alternatives, providing a clear rationale for its selection.

Quantified Differentiation: Comparative Performance Data for FSWGAEGQR in EAE Models


Comparative Encephalitogenicity: FSWGAEGQR Induces EAE in Species Where Other Human Peptides Fail

A direct comparison of peptide-induced EAE shows a critical functional divergence. The human MBP 83-99 peptide (sequence not provided) failed to induce EAE in Lewis rats, while the target peptide, FSWGAEGQR, is a validated encephalitogen in multiple other species [1][2]. This demonstrates that the specific sequence of FSWGAEGQR confers a unique, broad-spectrum encephalitogenic property not found in other human MBP fragments.

EAE Model Validation Species Specificity Multiple Sclerosis

Quantitative In Vivo Activity: Standardized Induction Parameters for FSWGAEGQR in Guinea Pigs

The FSWGAEGQR peptide has a well-defined and reproducible in vivo activity profile for inducing EAE in guinea pigs. A single intradermal dose of 30 µg of the peptide, emulsified in Freund's adjuvant, results in a specific disease course: onset of encephalomyelitis between days 9 and 19 post-injection, with a documented 33% fatality rate [1]. This provides a clear benchmark for experimental planning and replication.

In Vivo Pharmacology EAE Induction Guinea Pig Model

Alternative Encephalitogen Comparison: Higher Dosing Required for PLP 139-151 in Murine Models

When considering alternative encephalitogenic peptides for murine models, dosing requirements can vary significantly. The target peptide FSWGAEGQR is not typically used in mice. In contrast, PLP 139-151, a widely used encephalitogen for mouse EAE models, requires a substantially higher dose of 150 µg per animal to induce motor deficits and demyelination [1].

EAE Induction Dose-Response PLP Peptides

Optimal Use Cases for Experimental Allergic Encephalitogenic Peptide (human) Based on Performance Data


Validated Induction of Acute EAE in Guinea Pig Models

This is the primary application for which FSWGAEGQR is characterized. Based on quantitative evidence, a single intradermal injection of 30 µg emulsified in Freund's adjuvant reliably induces encephalomyelitis in guinea pigs with a defined onset window of 9-19 days and a 33% fatality rate [1]. This makes it a well-defined tool for studies requiring a robust and reproducible acute monophasic disease course in this species.

Cross-Species Immunogenicity Studies in Non-Human Primates and Rabbits

The evidence confirms that FSWGAEGQR is also encephalitogenic in rabbits and monkeys [2]. This unique cross-species activity profile distinguishes it from other human MBP peptides, such as MBP 83-99, which was not encephalitogenic in Lewis rats [3]. Researchers can leverage FSWGAEGQR to investigate fundamental mechanisms of CNS autoimmunity in these higher-order species, where alternative peptide antigens may be ineffective.

Calibrated Tool for MS Drug Efficacy Testing in Guinea Pigs

The established disease parameters (dose, onset time, and fatality rate) for FSWGAEGQR provide a stable and reproducible baseline for evaluating novel therapeutic interventions for Multiple Sclerosis [1][2]. This well-characterized model allows for clear comparisons of treatment effects on clinical score, survival, and disease progression, making it a valuable asset in preclinical drug development pipelines focused on MS.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Experimental Allergic Encephalitogenic Peptide (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.